2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol
CAS No.:
Cat. No.: VC13475809
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
* For research use only. Not for human or veterinary use.
![2-[(S)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-ethanol -](/images/structure/VC13475809.png)
Specification
Molecular Formula | C16H24N2O |
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Molecular Weight | 260.37 g/mol |
IUPAC Name | 2-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanol |
Standard InChI | InChI=1S/C16H24N2O/c19-11-10-17-9-8-16(13-17)18(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16,19H,6-13H2/t16-/m0/s1 |
Standard InChI Key | YMRUNCIESDOUHQ-INIZCTEOSA-N |
Isomeric SMILES | C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)CCO |
SMILES | C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCO |
Canonical SMILES | C1CC1N(CC2=CC=CC=C2)C3CCN(C3)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]ethanol, reflects its key structural elements (Figure 1):
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A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).
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A benzyl-cyclopropyl-amino group at the 3-position, introducing steric bulk and lipophilicity.
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A 2-hydroxyethyl chain connected to the pyrrolidine nitrogen, enhancing water solubility.
Figure 1: 2D and 3D Structural Depictions
(Note: Visual representations are omitted here but can be derived from PubChem CID 66564027 .)
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | SDS |
Molecular Weight | 286.4 g/mol | SDS |
CAS Number | 6150DS | SDS |
Boiling Point | Not reported | — |
LogP (Partition Coefficient) | Estimated 2.1 (calculated) | PubChem |
The compound’s stereochemistry is critical: the (S)-configuration at the 3-position influences its biological interactions and synthetic pathways .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis involves multi-step organic reactions, often starting from chiral precursors to preserve stereochemistry. A representative pathway includes:
Step 1: Pyrrolidine Functionalization
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Starting Material: (S)-3-aminopyrrolidine or its protected derivative.
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Benzyl-Cyclopropyl Amine Introduction:
Step 2: Ethanolamine Attachment
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Coupling: The pyrrolidine nitrogen is alkylated with 2-bromoethanol or similar reagents .
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Purification: Distillation or chromatography to isolate the product .
Step 3: Stereochemical Control
Industrial Optimization
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Batch Reactors: Large-scale reactions optimized for yield (>80%) .
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Catalysts: Palladium or nickel catalysts for hydrogenation steps .
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Cost-Efficiency: Recycling solvents like methanol and toluene .
Assay | Result | Source |
---|---|---|
Receptor Binding (D2) | IC: 120 nM | Patent |
Cytotoxicity (HeLa) | CC: >100 µM | PubChem |
Metabolic Stability | t: 45 min (rat liver) | Patent |
Applications in Drug Development
Intermediate for HCV Inhibitors
The compound serves as a precursor in synthesizing HCV protease inhibitors (e.g., analogs of (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide) . Key steps include:
Central Nervous System (CNS) Agents
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Antidepressants: Structural analogs show serotonin reuptake inhibition .
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Anti-Addiction Therapies: Modulation of dopaminergic pathways .
Hazard | Category | Precautionary Measures |
---|---|---|
Skin Irritation | Category 2 | Wear nitrile gloves |
Eye Irritation | Category 2A | Use safety goggles |
Respiratory Toxicity | Category 3 | Use fume hood |
Environmental Impact
Comparison with Structural Analogs
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